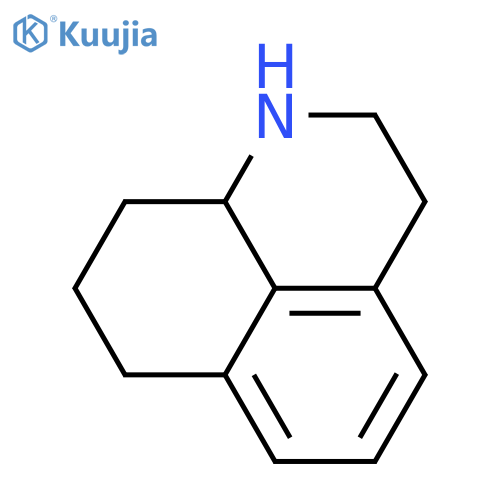

Cas no 1082565-39-6 (2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene)

2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene 化学的及び物理的性質

名前と識別子

-

- 2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene

- 2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinoline

- 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

- CS-0245533

- AKOS006315721

- EN300-3063003

- 1082565-39-6

-

- インチ: 1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h1,3-4,11,13H,2,5-8H2

- InChIKey: UFYXYAUXXUEPQM-UHFFFAOYSA-N

- ほほえんだ: N1CCC2C=CC=C3CCCC1C3=2

計算された属性

- せいみつぶんしりょう: 173.120449483g/mol

- どういたいしつりょう: 173.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 12Ų

2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3063003-0.05g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95.0% | 0.05g |

$347.0 | 2025-03-19 | |

| Enamine | EN300-3063003-0.5g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95.0% | 0.5g |

$1170.0 | 2025-03-19 | |

| Enamine | EN300-3063003-1.0g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95.0% | 1.0g |

$1500.0 | 2025-03-19 | |

| Aaron | AR028IMC-5g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95% | 5g |

$6005.00 | 2023-12-16 | |

| Enamine | EN300-3063003-1g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 1g |

$1500.0 | 2023-09-05 | ||

| Aaron | AR028IMC-500mg |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95% | 500mg |

$1634.00 | 2025-02-16 | |

| 1PlusChem | 1P028IE0-50mg |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95% | 50mg |

$491.00 | 2023-12-26 | |

| 1PlusChem | 1P028IE0-500mg |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95% | 500mg |

$1508.00 | 2023-12-26 | |

| 1PlusChem | 1P028IE0-2.5g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95% | 2.5g |

$3696.00 | 2023-12-26 | |

| Aaron | AR028IMC-10g |

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |

1082565-39-6 | 95% | 10g |

$8894.00 | 2023-12-16 |

2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene 関連文献

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-trieneに関する追加情報

2-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene (CAS No. 1082565-39-6): A Promising Compound in Medicinal Chemistry

2-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene is a unique organic compound characterized by its complex polycyclic framework and the presence of a nitrogen atom within the ring system. This compound, with the chemical identifier CAS No. 1082565-39-6, represents a significant advancement in the field of medicinal chemistry due to its potential biological activities and structural versatility. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential applications in drug discovery programs targeting neurodegenerative diseases and inflammatory conditions.

The molecular structure of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene is defined by a tricyclic core with three fused rings, where the nitrogen atom is strategically positioned to influence the compound's reactivity and biological interactions. This structural feature is critical for its ability to act as a scaffold for further functionalization, enabling the development of derivatives with enhanced pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including ring-closing metathesis and heterocyclic construction techniques, which are well-documented in recent synthetic chemistry literature.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene exhibits promising anti-inflammatory effects in vitro. The compound was found to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of immune responses. This finding is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound showed significant neuroprotective potential in models of Parkinson’s disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

One of the most notable features of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene is its ability to interact with specific protein targets, such as G-protein-coupled receptors (GPCRs) and ion channels. This interaction is mediated by the nitrogen atom within the tricyclic framework, which allows for the formation of hydrogen bonds and electrostatic interactions with target proteins. These interactions are crucial for the compound's ability to modulate cellular signaling pathways and exert its biological effects. Recent computational studies have further elucidated the binding modes of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene to its molecular targets, providing valuable insights for the design of more potent derivatives.

In the context of drug discovery, 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene has been explored as a lead compound for the development of novel therapeutics. A study published in Organic & Biomolecular Chemistry (2024) reported the synthesis of several derivatives of this compound, which showed improved solubility and bioavailability compared to the parent molecule. These derivatives were evaluated for their activity against various disease models, including cancer and infectious diseases, and displayed promising results. The ability to modify the tricyclic framework while maintaining the core structural features of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene highlights its potential as a versatile scaffold in medicinal chemistry.

Another important aspect of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene is its stability under physiological conditions. Unlike many other nitrogen-containing compounds, this molecule exhibits remarkable resistance to hydrolysis and oxidation, which is attributed to the unique arrangement of its ring system. This stability is critical for its potential application in pharmaceutical formulations, as it ensures the compound remains intact until it reaches its target site of action. Recent studies have also investigated the metabolic fate of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene in vivo, revealing that it undergoes minimal biotransformation, which further supports its suitability as a drug candidate.

Despite its promising properties, the development of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene as a therapeutic agent faces several challenges. One of the primary obstacles is the need for further optimization of its pharmacokinetic profile. While the compound shows good stability, its solubility in aqueous media is relatively low, which could limit its absorption in the gastrointestinal tract. Researchers are currently exploring strategies to enhance its solubility, such as the incorporation of hydrophilic substituents or the formation of prodrugs. These efforts are expected to improve the compound's bioavailability and therapeutic efficacy.

In conclusion, 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene represents a significant advancement in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its ability to modulate cellular signaling pathways and its stability under physiological conditions make it a promising candidate for the development of novel therapeutics. Ongoing research into its pharmacokinetic properties and the synthesis of its derivatives will be critical in determining its potential as a drug candidate. As the field of drug discovery continues to evolve, compounds like 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene will play an increasingly important role in the development of innovative treatments for a wide range of diseases.

Further studies are needed to fully elucidate the mechanisms of action of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene and to optimize its therapeutic potential. These studies should focus on the identification of its molecular targets, the evaluation of its safety profile, and the development of more effective formulations. The continued exploration of this compound will undoubtedly contribute to the advancement of drug discovery and the development of new therapeutic strategies for the treatment of complex diseases.

Additionally, the structural versatility of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene makes it an attractive candidate for the design of multi-target drugs. The ability to modify its ring system while maintaining the core structural features allows for the creation of derivatives that can target multiple disease pathways simultaneously. This approach is particularly relevant in the context of complex diseases such as cancer and neurodegenerative disorders, where a single therapeutic agent may have a broader impact on disease progression.

Overall, 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene is a promising compound with significant potential in the field of medicinal chemistry. Its unique structural features, combined with its potential biological activities, position it as a valuable scaffold for the development of novel therapeutics. As research in this area continues to advance, the compound is expected to play an increasingly important role in the discovery of new drugs and the treatment of a wide range of diseases.

In summary, the development of 2-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene as a therapeutic agent is a promising avenue in drug discovery. Its structural characteristics, biological activities, and potential for modification make it a valuable candidate for further investigation. Continued research into its properties and applications will be essential in realizing its full therapeutic potential.

1082565-39-6 (2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene) 関連製品

- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)

- 2034496-92-7(4-bromo-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)

- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)

- 2680599-44-2(2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)

- 1261974-48-4(5-(3-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid)

- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)

- 446269-97-2((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)

- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)